1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a 5-oxopyrrolidine-3-carboxamide core substituted with a diethylsulfamoyl group at the para position of the phenyl ring and a 3-methylpyridin-2-ylamine moiety. However, direct pharmacological or structural data for this specific compound are absent in the provided evidence, necessitating inferences from structurally analogous molecules.
Properties
Molecular Formula |
C21H26N4O4S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H26N4O4S/c1-4-24(5-2)30(28,29)18-10-8-17(9-11-18)25-14-16(13-19(25)26)21(27)23-20-15(3)7-6-12-22-20/h6-12,16H,4-5,13-14H2,1-3H3,(H,22,23,27) |
InChI Key |
ULBZAPLFYIJFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves multiple steps. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another approach involves the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate, followed by hydrolysis, decarboxylation, and oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be safe, efficient, and environmentally friendly, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and phenyl rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 5-Oxopyrrolidine-3-Carboxamide Core
The following compounds share the 5-oxopyrrolidine-3-carboxamide backbone but differ in substituents, influencing their biological and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F): Enhance cytotoxicity or target binding, as seen in chlorophenyl (65.3% plaque reduction) vs. dimethylphenyl (55.3%) analogues .
- Aromatic Substitutions : The 3-methylpyridin-2-yl group in the target compound (absent in analogues) may confer unique selectivity, as pyridine derivatives often modulate kinase or protease activity .
- Sulfonamide vs.
Functional Group Comparisons
- Diethylsulfamoyl Phenyl vs. Fluorobenzyl () : The diethylsulfamoyl group is bulkier and more polar than fluorobenzyl, possibly reducing cell permeability but increasing specificity for sulfonamide-binding targets (e.g., carbonic anhydrases).
- 3-Methylpyridin-2-yl vs. 4-Methoxybenzyl () : The pyridine ring’s nitrogen atom may facilitate hydrogen bonding with biological targets, whereas methoxybenzyl groups enhance lipophilicity .
Biological Activity
1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique structural design that includes a pyrrolidine ring, a sulfonamide group, and a carboxamide functionality, which may enhance its solubility and interaction with various biological targets.
Molecular Characteristics
- Molecular Formula : C21H26N4O4S
- Molecular Weight : 430.5 g/mol
The structural complexity of this compound suggests multiple mechanisms of action, making it a candidate for various therapeutic applications.
Biological Activity
Research indicates that compounds structurally similar to 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide exhibit a range of biological activities:
Antimicrobial Activity
Studies suggest that compounds with sulfonamide groups often demonstrate significant antimicrobial properties. The presence of the diethylsulfamoyl moiety in this compound is likely to enhance its effectiveness against various bacterial strains, making it a candidate for antibiotic development.
Anticancer Potential
The compound's structural features may also contribute to its anticancer activity. Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has shown that pyrrolidine derivatives can inhibit specific enzymes involved in cancer progression, which may also apply to this compound.
Enzyme Inhibition
The compound has been studied for its potential to inhibit key enzymes associated with disease pathways. Enzyme inhibitory effects have been observed in related compounds, particularly those targeting cholinesterases and glucosidases, which play roles in neurodegenerative diseases and diabetes management, respectively.
Antioxidant Activity
Compounds structurally related to 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide have demonstrated antioxidant properties, which are crucial for combating oxidative stress in cells. This activity is often assessed through assays measuring free radical scavenging abilities.
Case Study 1: Anticancer Activity
A study investigating the anticancer effects of similar pyrrolidine compounds reported significant cytotoxicity against pancreatic cancer cell lines (PANC-1). The mechanism involved apoptotic signaling pathways, suggesting that 1-[4-(diethylsulfamoyl)phenyl]-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide could follow similar pathways.
Case Study 2: Enzyme Inhibition
In vitro studies have shown that related compounds exhibit strong inhibition of glucosidase enzymes. This inhibition was linked to potential therapeutic effects in managing diabetes by regulating blood sugar levels.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
